3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one
Description
3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core substituted with a thioether-linked kojic acid moiety (5-hydroxy-4-oxo-4H-pyran-2-yl) and an ethyl group at the N3 position. This compound has garnered attention in medicinal chemistry due to its structural hybridity, combining the tyrosinase-inhibitory properties of kojic acid with the bioactive quinazolinone scaffold . Its design leverages hydrogen-bonding interactions between the kojic acid moiety and critical histidine residues (e.g., His259 and His85) in enzyme active sites, enhancing inhibitory potency .
Properties
IUPAC Name |
3-ethyl-2-[(5-hydroxy-4-oxopyran-2-yl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-2-18-15(21)11-5-3-4-6-12(11)17-16(18)23-9-10-7-13(19)14(20)8-22-10/h3-8,20H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAOQOJMKMUBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC(=O)C(=CO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyran Ring: The pyran ring can be introduced via a condensation reaction between a suitable aldehyde and a compound containing an active methylene group, followed by cyclization.
Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with a thiol compound in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyran ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups in the quinazolinone and pyran rings can be reduced to alcohols.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new thioether derivatives.
Scientific Research Applications
3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Signaling: Influencing cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Activity Against Tyrosinase
Compound D (2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one)
- IC₅₀ : 0.46–5.32 µM, demonstrating superior potency compared to kojic acid (IC₅₀ ~20 µM) .
- Structural Distinction : The pyridin-2-ylmethyl group at N3 replaces the ethyl group in the target compound.
- Mechanistic Insight : The kojic acid moiety forms dual hydrogen bonds with His259 and His85 in tyrosinase, while the pyridinyl group enhances π-π stacking with aromatic residues .
Target Compound (3-Ethyl-substituted)
Table 1: Tyrosinase Inhibition Data
| Compound | N3 Substituent | IC₅₀ (µM) | Key Interactions |
|---|---|---|---|
| Compound D | Pyridin-2-ylmethyl | 0.46–5.32 | H-bonds (His259, His85), π-π |
| Target Compound | Ethyl | N/A | Predicted H-bonds (kojic acid) |
| Kojic Acid | N/A | ~20 | H-bonds (active site) |
Carbonic Anhydrase (CA) Inhibition
Quinazolin-4(3H)-ones with thioether linkages are potent CA inhibitors. SAR studies highlight the importance of substituent flexibility and electronic effects:
- Aliphatic vs. Benzylthio Groups : 2-(Aliphatic-thio) derivatives (e.g., ethyl, propyl) exhibit lower KI values (6.4–14.2 nM for hCA II) compared to 2-(benzylthio) analogs (KI = 66.5–173.4 nM) .
- Target Compound’s Relevance : The ethyl group at N3 aligns with the trend favoring aliphatic substituents for CA inhibition, though direct inhibitory data for this specific compound is lacking in the evidence.
Table 2: Carbonic Anhydrase Inhibition Trends
| Substituent Type | Example Compound | KI (nM) for hCA II |
|---|---|---|
| Aliphatic-thio (e.g., ethyl) | 3-Butyl-2-(methylthio) derivative | 6.4–14.2 |
| Benzylthio | 2-(4-Cyanobenzylthio) derivative | 256.8–740.2 |
Anti-Inflammatory Activity
3-Butyl-2-(2-methylbenzylthio)quinazolin-4(3H)-one
Target Compound
- The ethyl group at N3 may offer intermediate lipophilicity, balancing membrane permeability and target engagement.
Physicochemical and Structural Comparisons
- Lipophilicity : Ethyl and butyl groups at N3 increase logP values compared to aromatic substituents, improving pharmacokinetic profiles .
- Synthetic Flexibility : The thioether linker allows modular substitution; for example, replacing kojic acid with oxadiazole or oxazole rings (e.g., CAS 2034326-05-9) alters target selectivity .
Biological Activity
3-Ethyl-2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)quinazolin-4(3H)-one is a novel compound that belongs to the quinazolinone class, which is recognized for its diverse biological activities. Quinazolinone derivatives are known to exhibit a variety of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various diseases, and its potential as a therapeutic agent.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₉H₁₈N₂O₆S
- Molecular Weight : 378.42 g/mol
- IUPAC Name : 3-Ethyl-2-{[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]thio}quinazolin-4(3H)-one
This compound features a quinazolinone core linked to a thioether and a pyranone moiety, which may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, in research focusing on similar compounds, it was found that certain derivatives could inhibit the growth of non-small cell lung cancer (NSCLC) cells with IC₅₀ values in the range of 10–20 μM . The proposed mechanism involves the inhibition of key signaling pathways such as histone deacetylase and phosphoinositide 3-kinase .
Table 1: Antiproliferative Activity against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 3-Ethyl derivative | NSCLC | 15 |
| Quinazolinone A | MCF-7 (Breast) | 12 |
| Quinazolinone B | HT-29 (Colon) | 18 |
Antimicrobial Activity
The antimicrobial properties of quinazolinones have also been extensively studied. The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi. In particular, it showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1 to 16 μg/mL .
Table 2: Antimicrobial Activity Results
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Anti-inflammatory Effects
Quinazolinones are also noted for their anti-inflammatory properties. Compounds similar to this compound have been shown to reduce inflammation markers in vitro and in vivo models . This suggests potential applications in treating inflammatory diseases.
Case Studies
- Study on Anticancer Efficacy : A study evaluating a series of quinazolinone derivatives found that several compounds exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
- Antimicrobial Evaluation : A comprehensive evaluation of quinazolinone derivatives demonstrated their effectiveness against multiple bacterial strains. The study concluded that these compounds could serve as lead candidates for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
